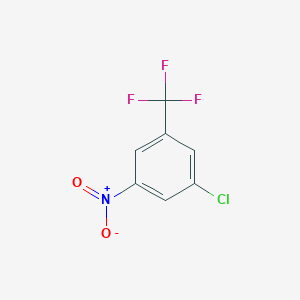

3-氯-5-硝基苯三氟化物

描述

3-Chloro-5-nitrobenzotrifluoride is a chemical compound with the molecular formula C7H3ClF3NO2 . It is used in various applications, including as an intermediate in the synthesis of other chemical compounds .

Synthesis Analysis

The synthesis of 3-Chloro-5-nitrobenzotrifluoride can be achieved through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The process involves treating the compound with molecular chlorine in the presence of a catalyst comprising a metal salt and a sulfur compound .Molecular Structure Analysis

The molecular structure of 3-Chloro-5-nitrobenzotrifluoride is represented by the InChI code:1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H . This indicates the presence of chlorine, fluorine, nitrogen, and oxygen atoms in the compound. Chemical Reactions Analysis

The primary chemical reaction involving 3-Chloro-5-nitrobenzotrifluoride is its synthesis through the nitration of 3-fluorobenzotrifluoride . The reaction is highly exothermic and requires careful control to prevent the formation of undesirable byproducts .Physical And Chemical Properties Analysis

3-Chloro-5-nitrobenzotrifluoride has a molecular weight of 225.55 and a density of 1.503g/cm³ . It has a boiling point of 206-208°C and a flash point of 123.5°C . The compound is in liquid form at ambient temperature .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Chloro-5-nitrobenzotrifluoride:

Pharmaceutical Intermediates

3-Chloro-5-nitrobenzotrifluoride is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be a building block for drugs targeting specific biological pathways. Researchers have utilized it in the development of anti-inflammatory and anti-cancer agents, leveraging its ability to introduce trifluoromethyl groups into complex molecules .

Agricultural Chemicals

In the field of agrochemistry, 3-Chloro-5-nitrobenzotrifluoride serves as a precursor for the synthesis of herbicides and pesticides. Its chemical properties enable the creation of compounds that are effective in controlling a wide range of pests and weeds, contributing to increased agricultural productivity and sustainability .

Material Science

This compound is also significant in material science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer matrices can enhance properties such as thermal stability, chemical resistance, and mechanical strength. These materials find applications in various industries, including automotive and aerospace .

Dye and Pigment Manufacturing

3-Chloro-5-nitrobenzotrifluoride is used in the synthesis of dyes and pigments. Its ability to introduce nitro and chloro groups into aromatic rings makes it valuable for producing colorants with specific properties, such as high color fastness and resistance to fading. These dyes are used in textiles, plastics, and inks .

Analytical Chemistry

In analytical chemistry, 3-Chloro-5-nitrobenzotrifluoride is employed as a reagent for various analytical techniques. It can be used in the derivatization of compounds to improve their detection and quantification in complex mixtures. This application is crucial in environmental monitoring, food safety, and pharmaceutical quality control .

Organic Synthesis

The compound is a versatile reagent in organic synthesis, facilitating the introduction of trifluoromethyl groups into target molecules. This modification can significantly alter the physical and chemical properties of the resulting compounds, making them more suitable for specific applications. Researchers use it to synthesize novel compounds with potential applications in medicine, agriculture, and materials science .

Environmental Science

In environmental science, 3-Chloro-5-nitrobenzotrifluoride is studied for its environmental impact and degradation pathways. Understanding how this compound behaves in the environment helps in assessing its potential risks and developing strategies for its safe use and disposal. Research in this area contributes to the development of environmentally friendly practices and regulations .

Chemical Engineering

Chemical engineers utilize 3-Chloro-5-nitrobenzotrifluoride in the design and optimization of chemical processes. Its properties are leveraged to improve reaction efficiencies, selectivities, and yields in industrial-scale syntheses. This application is essential for the production of high-value chemicals and materials .

作用机制

Target of Action

It’s known that nitrobenzene compounds can interact with various biological targets, depending on their specific chemical structure and the presence of functional groups .

Mode of Action

It’s known to be used in the suzuki–miyaura coupling reaction, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon–carbon bonds .

Biochemical Pathways

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, which could influence its absorption and distribution . More research is needed to fully understand its pharmacokinetic properties .

Result of Action

It’s known that the compound can cause irritation to the skin, eyes, and respiratory tract, indicating a potential cytotoxic effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-5-nitrobenzotrifluoride. For instance, the compound should be handled in a well-ventilated area to minimize exposure and potential health risks . Furthermore, it should be stored at ambient temperature for optimal stability .

安全和危害

未来方向

属性

IUPAC Name |

1-chloro-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXCQTAELHSNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00988551 | |

| Record name | 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-nitrobenzotrifluoride | |

CAS RN |

68849-24-1 | |

| Record name | 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

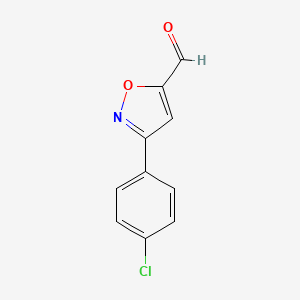

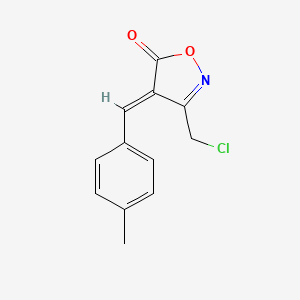

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3024504.png)